molecular formula C14H20N2O4 B4896204 N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide

Cat. No.: B4896204
M. Wt: 280.32 g/mol
InChI Key: OMKLTOYLZFEUQJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dimethoxyphenyl group and a morpholinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and chloroacetyl chloride.

    Formation of Intermediate: 2,4-dimethoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate N-(2,4-dimethoxyphenyl)-2-chloroacetamide is then reacted with morpholine to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(4-piperidinyl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(4-pyrrolidinyl)acetamide

Comparison:

  • N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)acetamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs with piperidinyl or pyrrolidinyl groups.
  • The morpholinyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-11-3-4-12(13(9-11)19-2)15-14(17)10-16-5-7-20-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKLTOYLZFEUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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